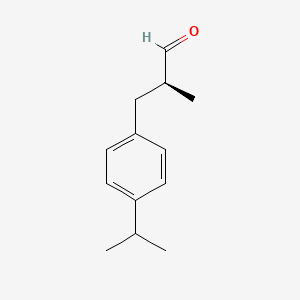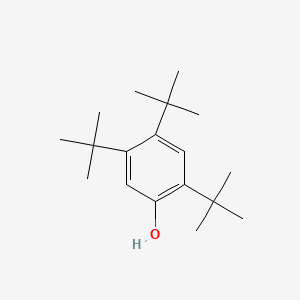
2,4,5-Tri-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tri-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of three tert-butyl groups attached to the benzene ring at the 2, 4, and 5 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tri-tert-butylphenol typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction conditions include:
Temperature: 70-100°C
Reaction Time: 4-8 hours
Catalyst: Acid catalyst (e.g., sulfuric acid)
The process involves heating and mixing phenol with the catalyst, followed by the addition of isobutylene. The reaction mixture is then neutralized, crystallized, washed, filtered, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction parameters to minimize side products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Tri-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxy radicals.
Substitution: Electrophilic substitution reactions can occur, although the steric hindrance from the tert-butyl groups can limit the reactivity.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions include oxidized phenolic compounds and substituted phenols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,4,5-Tri-tert-butylphenol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Employed as an antioxidant in the stabilization of polymers and other materials
Mecanismo De Acción
The mechanism of action of 2,4,5-Tri-tert-butylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are stabilized by the phenolic structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tri-tert-butylphenol
- 2,4-Di-tert-butylphenol
- 4-tert-Butylphenol
Uniqueness
2,4,5-Tri-tert-butylphenol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. Compared to 2,4,6-Tri-tert-butylphenol, it has different reactivity and stability profiles, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
83875-92-7 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2,4,5-tritert-butylphenol |
InChI |
InChI=1S/C18H30O/c1-16(2,3)12-10-14(18(7,8)9)15(19)11-13(12)17(4,5)6/h10-11,19H,1-9H3 |
Clave InChI |
XRXSBCHCLGSTHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




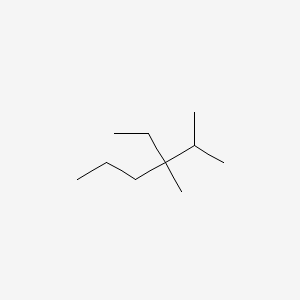
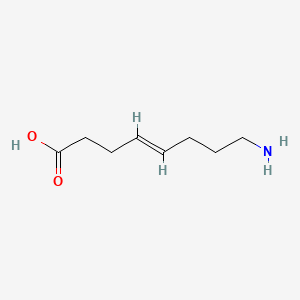
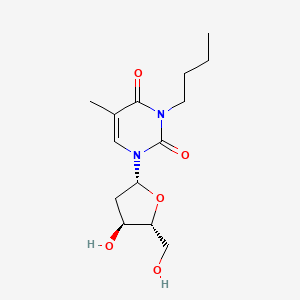
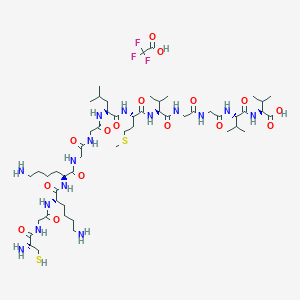
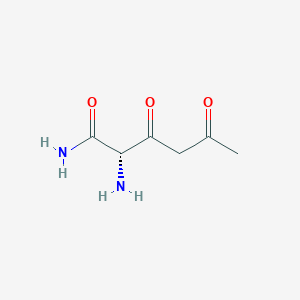
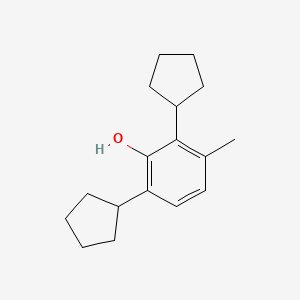
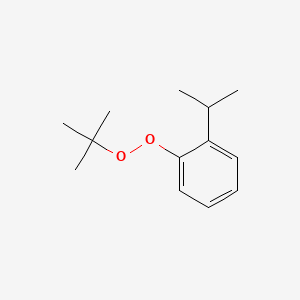
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)


